![molecular formula C23H22N4O3 B2568316 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide CAS No. 1207052-47-8](/img/structure/B2568316.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been reported in the literature . For instance, Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one . Another method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Research : Derivatives of chromeno[4,3-b]pyridine, structurally related to the given compound, have been designed and synthesized, showing significant anticancer activities, particularly against breast cancer cell lines like MCF-7. These compounds' structures were confirmed using various spectroscopic methods, and their interactions were studied through molecular docking, indicating the potential of such compounds in cancer research (Ghada E. Abd El Ghani, M. A. Elmorsy, Mona E. Ibrahim, 2022).
Radiopharmaceutical Applications : Studies on mixed ligand fac-tricarbonyl complexes, including those with benzyl isocyanide and imidazole derivatives, show potential in labeling bioactive molecules. This research indicates applications in radiopharmaceutical development, where such compounds could be used in imaging and diagnostic procedures (S. Mundwiler, M. Kündig, K. Ortner, R. Alberto, 2004).
Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, related to the given compound, have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This suggests the potential use of such compounds in developing new antimycobacterial agents (Kai Lv, Linhu Li, Bo Wang, Mingliang Liu, Bin Wang, Weiyi Shen, Huiyuan Guo, Yu Lu, 2017).
Antibacterial and Antioxidant Activities : Synthesis and evaluation of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have shown promising antibacterial effects against both Gram-negative and Gram-positive bacteria, in addition to exhibiting antioxidant activities. This demonstrates the potential of such compounds in developing new antibacterial and antioxidant agents (Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017).
Wirkmechanismus
- However, given its structural features (benzimidazole and chromenone moieties), it may interact with kinases, enzymes, or receptors related to cell signaling, DNA repair, or apoptosis .
- Detailed pharmacokinetic studies are necessary to understand its behavior in vivo .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s oral bioavailability depends on its solubility, stability, and permeability. It may undergo metabolism during absorption. Once absorbed, it likely distributes to tissues and organs. Hepatic enzymes may metabolize it, leading to active or inactive metabolites. Elimination occurs primarily via urine or feces.
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(2-oxochromen-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(26-19-13-16-5-1-4-8-20(16)30-23(19)29)15-9-11-27(12-10-15)14-21-24-17-6-2-3-7-18(17)25-21/h1-8,13,15H,9-12,14H2,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUMXCBRMRELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3OC2=O)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
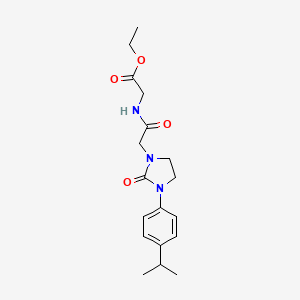
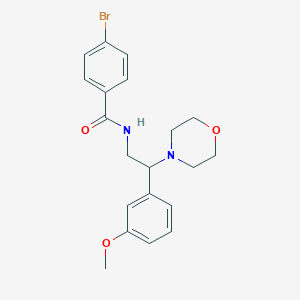
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2568236.png)
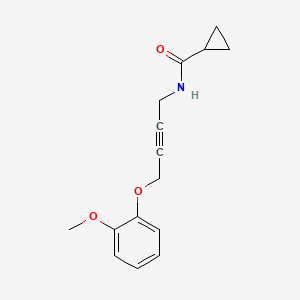
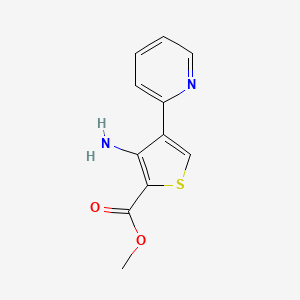

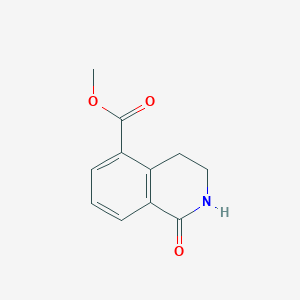
![N-(2,4-dimethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2568243.png)
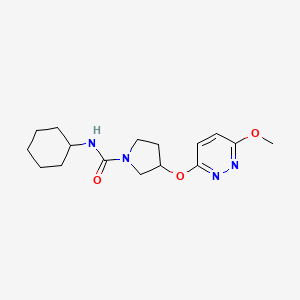
![5-Acetyl-2-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2568247.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2568248.png)
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)
![[4-(Methylamino)thian-4-yl]methanol](/img/structure/B2568253.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2568255.png)
